5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone is a complex organic compound that belongs to the class of dibenzoazepines. This compound is characterized by its unique structure, which includes a seven-membered nitrogen-containing ring fused with two benzene rings and a methanone group attached to a dichlorophenyl moiety. It is known for its applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5H-dibenzo[b,f]azepine with 3,5-dichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems for purification and isolation can enhance the overall efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a pharmacological agent, particularly in the development of anticonvulsant and antidepressant drugs.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Wirkmechanismus
The mechanism of action of 5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with neurotransmitter receptors and ion channels in the central nervous system.
Pathways Involved: It modulates the activity of neurotransmitters such as serotonin and norepinephrine, leading to its effects on mood and seizure activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-dibenzo[b,f]azepine: A tricyclic amine used as an intermediate in the synthesis of anticonvulsant drugs.
3,5-dichlorobenzoyl chloride: A reagent used in the synthesis of various organic compounds.
Uniqueness
5H-dibenzo[b,f]azepin-5-yl(3,5-dichlorophenyl)methanone is unique due to its specific combination of structural features, which confer distinct chemical and pharmacological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
Molekularformel |
C21H13Cl2NO |
---|---|
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
benzo[b][1]benzazepin-11-yl-(3,5-dichlorophenyl)methanone |
InChI |
InChI=1S/C21H13Cl2NO/c22-17-11-16(12-18(23)13-17)21(25)24-19-7-3-1-5-14(19)9-10-15-6-2-4-8-20(15)24/h1-13H |
InChI-Schlüssel |
GSUGHOZRVFJLOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)C4=CC(=CC(=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.